molecular formula C25H21ClN2O5S B2901199 N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902278-07-3

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2901199
CAS No.: 902278-07-3
M. Wt: 496.96
InChI Key: MWMYMDJPIFZDSG-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline derivative featuring a 4-chlorophenyl acetamide moiety, a methoxy group at position 6, and a 4-methylbenzenesulfonyl group at position 3. Quinolines are well-studied for their pharmacological applications, including antimicrobial and anticancer properties, making this compound a candidate for further investigation .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(15-24(29)27-18-7-5-17(26)6-8-18)22-12-9-19(33-2)13-21(22)25(23)30/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYMDJPIFZDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the methoxy group: This step involves the methylation of the quinoline core using reagents like dimethyl sulfate or methyl iodide.

    Formation of the tosyl group: Tosylation is typically done using tosyl chloride in the presence of a base like pyridine.

    Attachment of the acetamide group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of enzymes: By binding to the active site and preventing substrate access.

    Receptor modulation: By acting as an agonist or antagonist.

    DNA intercalation: By inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)
  • Key Differences :
    • Position 6 : Ethyl group (vs. methoxy in the target compound).
    • Sulfonyl Group : Benzenesulfonyl (vs. 4-methylbenzenesulfonyl in the target).
  • The absence of a methyl group on the sulfonyl moiety may reduce steric hindrance, affecting binding interactions .
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 523990-92-3)
  • Key Differences :
    • Position 3 : Sulfanyl (thioether) group (vs. sulfonyl).
    • Position 6 : Chloro substituent (vs. methoxy).
  • Impact :
    • The sulfanyl group is less electron-withdrawing than sulfonyl, altering electronic distribution.
    • Chloro at position 6 may enhance halogen bonding but reduce solubility compared to methoxy .

Heterocyclic Core Modifications

2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide
  • Key Differences: Core Structure: Quinazolinone (vs. quinolinone). Functional Groups: Thioether linkage and dual 4-oxo tetrahydroquinazolin moieties.
  • Impact: Quinazolinones are associated with kinase inhibition, suggesting divergent biological targets. The thioether group may confer redox activity or metabolic instability .

Alkyl vs. Aryl Side Chains

N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h)
  • Key Differences :
    • Side Chain : Long alkyl chain (tetradecanamide) instead of 4-chlorophenyl acetamide.
  • Impact :
    • High melting points (>250°C) due to crystallinity from alkyl stacking.
    • Enhanced lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Nitro and Sulfonamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Key Differences :
    • Substituents : Nitro group at position 2 and methylsulfonyl (vs. 4-methylbenzenesulfonyl).
  • Crystallographic studies reveal intermolecular hydrogen bonding via C–H⋯O interactions, influencing solid-state packing .

Data Table: Structural and Property Comparison

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Quinolinone 4-Methylbenzenesulfonyl Methoxy C25H21ClN2O5S 497.97 Potential antimicrobial/anticancer
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolinone Benzenesulfonyl Ethyl C25H21ClN2O4S 481.96 Higher lipophilicity
2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolinone Sulfanyl Chloro C24H19ClN2O2S 434.94 Halogen bonding potential
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide Quinolinone N/A N/A C23H31N3O2 381.51 High crystallinity (>250°C m.p.)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene Methylsulfonyl Nitro C9H9ClN2O5S 292.70 Intermediate for heterocyclic synthesis

Research Implications

  • Pharmacological Potential: The target compound’s methoxy and sulfonyl groups may enhance solubility and target binding compared to ethyl or chloro analogs .
  • Synthetic Strategies : Common methods (e.g., refluxing with acetic anhydride) are applicable, but substituent-specific steps (e.g., sulfonation) require optimization .
  • Crystallography : Tools like SHELXL and ORTEP-3 aid in elucidating hydrogen-bonding networks and conformational stability .

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